Montelukast, cis-

Descripción

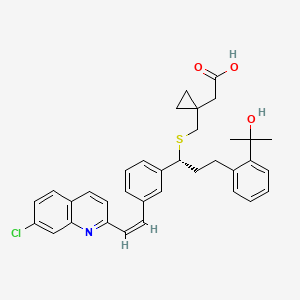

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Considerations of Montelukast

Stereoselective Synthetic Methodologies for Montelukast (B128269)

The construction of the specific stereochemistry in montelukast is paramount for its biological activity. Various strategies have been developed to introduce and maintain the required chirality throughout the synthetic sequence, primarily focusing on the creation of the key chiral diol intermediate.

Asymmetric Hydrogenation Approaches in Chiral Center Introduction

Asymmetric hydrogenation of a prochiral ketone intermediate is a highly effective method for establishing the chiral hydroxyl group in montelukast precursors. This strategy offers a direct and efficient route to the desired (S)-alcohol, which is a crucial building block. researchgate.netacs.org

Researchers have successfully employed homogeneous metal-based catalysis for this transformation. rsc.org A notable advancement involves the asymmetric hydrogenation of the ketone functionality in a 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one moiety. researchgate.netacs.orgnih.gov A detailed screening of catalysts identified that ruthenium complexes, in particular, provide excellent enantioselectivity. For instance, the use of [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂] as a catalyst has been shown to afford the desired chiral alcohol with an enantioselectivity of 99% enantiomeric excess (ee) on a multigram scale. researchgate.netacs.orgnih.gov This reaction is typically performed under hydrogen pressure at elevated temperatures. rsc.org Another highly efficient catalyst system reported for this transformation is an iridium catalyst with a chiral spiro ligand (Ir/SpiroPAP), which achieves 99.5% ee at a low catalyst loading (S/C = 30,000) under mild conditions. researchgate.net

These catalytic hydrogenation methods are pivotal as they introduce the benzylic alcohol chiral center with high fidelity, which is essential for the subsequent steps leading to the active (R)-enantiomer of montelukast. researchgate.netacs.org

Table 1: Performance of Catalysts in Asymmetric Hydrogenation for Montelukast Intermediate Synthesis

| Catalyst | Enantiomeric Excess (ee) | Substrate:Catalyst Ratio (S/C) | Key Findings |

|---|---|---|---|

| ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂ | 99% | 5000:1 | Provides high enantioselectivity on a multigram lab scale. researchgate.netacs.orgnih.gov |

| Ir/SpiroPAP | 99.5% | 30000:1 | Highly efficient and selective at low catalyst loading and mild temperature (30 °C). researchgate.net |

| (-)-Diisopinocamphenylchloroborane ((-)-DIP-Cl) | >98.7% | 1.3 equivalents | Achieves quantitative chiral reduction of the keto ester to the desired (S)-hydroxy ester. rsc.orglookchem.com |

Grignard Reaction and Nucleophilic Displacement Strategies

Grignard reactions are fundamental to the construction of the montelukast carbon skeleton, particularly for creating the diol intermediate. One established route involves the reaction of a chiral hydroxy ester with an excess of a Grignard reagent, such as methyl magnesium chloride or methyl magnesium bromide, often in the presence of cerium chloride. rsc.orgdrugfuture.com This step converts the ester functionality into a tertiary alcohol, thus forming the key diol intermediate. rsc.orggoogle.com

Once the diol intermediate is formed, the synthesis proceeds with the introduction of the cyclopropyl (B3062369) side chain. This is accomplished through a nucleophilic displacement reaction. The secondary alcohol of the diol is selectively activated, typically by converting it into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. rsc.orglookchem.com

The subsequent step involves the nucleophilic attack by the thiolate anion of 1-(mercaptomethyl)cyclopropaneacetic acid. google.com The thiolate is often generated in situ using a strong base like n-butyl lithium to form a dilithium (B8592608) dianion, which then displaces the mesylate group. google.comgoogle.com This Sₙ2 reaction proceeds with an inversion of configuration at the chiral center, transforming the (S)-configured alcohol into the desired (R)-configured thioether of montelukast. google.com The final product is then typically purified by forming a salt, such as the dicyclohexylamine (B1670486) salt, to remove impurities. rsc.orgdrugfuture.com

Catalysis in Montelukast Precursor Synthesis

Homogeneous metal-based catalysis plays a crucial role not only in asymmetric hydrogenation but also in the key C-C bond-forming reactions required to assemble the precursors of montelukast. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction and the Mizoroki-Heck reaction, are particularly significant. researchgate.netresearchgate.netresearchgate.net

One advanced strategy involves a tandem Mizoroki-Heck reaction and double-bond isomerization. researchgate.netacs.orgnih.gov This reaction couples an allyl alcohol intermediate with a hindered 2-(2-halophenyl)propan-2-ol. researchgate.netacs.org This tandem process directly assembles the 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one moiety, which is a significant portion of the montelukast backbone. researchgate.netnih.govscite.ai This approach improves synthetic efficiency by combining multiple transformations into a single operational step. researchgate.net Another palladium-catalyzed approach involves the coupling of 1-(3-bromo-phenyl)-prop-2en-1-ol with 2-iodomethyl benzoate (B1203000) to prepare a key keto ester intermediate. lookchem.com

Convergence of C-C Bond-Forming Steps in Diol Intermediates

A formal synthesis of montelukast has been described where the chiral diol is accessed with greater convergence by deploying homogeneous metal-based catalysis in two critical steps. researchgate.netacs.orgnih.govscite.ai The first is the aforementioned tandem Mizoroki-Heck reaction, which efficiently connects two major fragments of the molecule. acs.orgnih.gov The second is the subsequent asymmetric hydrogenation of the resulting ketone, which establishes the crucial stereocenter. acs.orgnih.gov This convergent approach avoids some of the drawbacks of earlier syntheses, such as a late-stage Grignard addition to a methyl ester, and leads to a more streamlined and efficient process. acs.org By building complex fragments separately and then joining them, convergent strategies minimize the number of steps in the longest linear sequence, which is a key principle in modern pharmaceutical process chemistry. rsc.org

Isomerism and Enantiomeric Purity in Montelukast Synthesis

Montelukast possesses a chiral center at the carbon atom bearing the thioether side chain. taylorandfrancis.com The therapeutically active agent is the (R)-enantiomer. The corresponding (S)-enantiomer, also referred to as the cis-isomer of montelukast, is considered an impurity as it lacks the desired pharmacological effect. taylorandfrancis.comresearchgate.net Therefore, controlling the stereochemical outcome of the synthesis to produce the (R)-enantiomer with high enantiomeric purity is a critical aspect of manufacturing.

Regulatory bodies such as the European Pharmacopoeia have set strict limits for the amount of the S-enantiomer impurity in both the active pharmaceutical ingredient (API) and the final dosage forms. scite.aitaylorandfrancis.com The development of robust analytical methods to detect and quantify the unwanted enantiomer at very low levels is therefore essential for quality control. nih.gov

Focus on the cis-Isomer of Montelukast: Formation and Control

The cis-isomer (S-enantiomer) of montelukast can be generated through several pathways during both synthesis and storage. One potential source is incomplete stereochemical control during the nucleophilic substitution reaction where the thioether linkage is formed. If the displacement of the mesylate group does not proceed with complete inversion of configuration, a certain percentage of the cis-isomer can be formed.

Furthermore, montelukast is known to be sensitive to light. taylorandfrancis.comnih.gov Exposure to light, particularly UV radiation, can cause photodegradation of the active (R)-enantiomer, leading to the formation of the cis-isomer through isomerization of the double bond. taylorandfrancis.comnih.govresearchgate.net This conversion has been observed in solution and, to a lesser extent, in the solid state, making it necessary to protect the compound from light during manufacturing and storage. taylorandfrancis.comresearchgate.net

Control over the level of the cis-isomer is achieved through a combination of synthetic design and purification methods. The stereoselective synthesis, particularly the highly enantioselective asymmetric hydrogenation or reduction steps, ensures that the precursor diol has a very high enantiomeric excess (>99% ee). rsc.orgacs.org This minimizes the amount of the opposite enantiomer carried through the synthesis. After the final coupling step, purification procedures, such as crystallization of the montelukast dicyclohexylamine salt, are effective in purging the remaining cis-isomer impurity to levels below the regulatory limit of 0.15% in the API. taylorandfrancis.com

Various analytical techniques are employed to ensure enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and sensitive method for separating and quantifying the (R)- and (S)-enantiomers. researchgate.netijpsonline.com Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents like (-)-cinchonidine or (S)-BINOL has also been developed as a rapid method for monitoring optical purity during the process. nih.gov

Table 2: Analytical Methods for Enantiomeric Purity of Montelukast

| Method | Chiral Selector/Stationary Phase | Detection Limit (LOD) / Quantitation Limit (LOQ) | Key Application |

|---|---|---|---|

| Normal-Phase Chiral HPLC | Daicel Chiralpak® AD-H | LOD: 0.24 µg/ml; LOQ: 0.61 µg/ml for S-enantiomer | Simultaneous determination of S-enantiomer and other related enantiomeric impurities in bulk drug. ijpsonline.comijpsonline.com |

| ¹H NMR Spectroscopy | (-)-Cinchonidine (Chiral Solvating Agent) | Detection of S-enantiomer at levels of 0.75% | Fast monitoring of optical purity for in-process samples. nih.gov |

| ¹H NMR Spectroscopy | (S)-BINOL (Chiral Solvating Agent) | Not specified | Enantiopurity control of the final montelukast sodium salt. nih.gov |

Enantiomeric Excess (ee) Determination in Chiral Intermediates

The synthesis of Montelukast, which possesses a single chiral center at the benzylic carbon bearing the thiol side chain, necessitates rigorous control of stereochemistry to ensure the formation of the desired (R)-enantiomer. The biological activity of Montelukast resides solely in this enantiomer. google.com Consequently, the determination and establishment of high enantiomeric excess (ee) in key chiral intermediates are critical steps in its manufacturing. Various synthetic strategies have been developed that employ asymmetric reduction of a ketone precursor to establish the required stereocenter. nih.gov

The primary chiral intermediate is the (S)-alcohol, which, upon substitution with the thiol side chain, undergoes an SN2 reaction, leading to a clean inversion of stereochemistry to yield the final (R)-configured product. nih.gov The enantiomeric purity of this alcohol intermediate directly dictates the optical purity of the final Montelukast.

Several methods have been successfully employed to achieve high enantiomeric excess:

Chiral Reducing Agents: Early industrial syntheses utilized stoichiometric amounts of chiral borane (B79455) reagents. For instance, the asymmetric reduction of the ketone precursor using optically active B-chlorodiisopinocampheylborane ((-)-DIP-Cl), derived from (-)-α-pinene, has been reported. researchgate.netresearchgate.net A notable aspect of this method is the potential for high asymmetric amplification, where a 95% ee product can be obtained even from a starting material of 70% optical purity. researchgate.netresearchgate.net

Catalytic Asymmetric Hydrogenation: More convergent and efficient modern syntheses deploy homogeneous metal-based catalysis. scite.aiacs.org A detailed catalyst screening identified ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 as a highly effective catalyst for the asymmetric hydrogenation of the ketone intermediate. scite.aiacs.org This method provides the desired chiral alcohol with an exceptional enantioselectivity of 99% ee on a multigram scale, even at a high substrate-to-catalyst loading ratio of 5000:1. scite.aiacs.org Another highly efficient catalyst, Ir/SpiroPAP, has been used for the asymmetric hydrogenation of a key intermediate at a 30 kg scale, achieving 99.5% ee. researchgate.net

Biocatalytic Reduction: Biocatalysis, utilizing ketoreductases (KREDs), has emerged as a sustainable and highly selective alternative. rsc.org Engineered KREDs, developed through directed evolution, have been used for the asymmetric reduction of the prochiral ketone intermediate. researchgate.netsci-hub.se This enzymatic approach can produce the (S)-alcohol intermediate with very high enantioselectivity (>99.9% ee) and yield (97.2%). researchgate.netacs.org The process is advantageous as it operates under mild conditions and can be scaled up effectively. sci-hub.seacs.org For example, a bioprocess using Microbacterium sp. was developed to produce the (S)-hydroxy ester intermediate with an enantiomeric excess greater than 95%. researchgate.net

The enantiomeric excess of these chiral intermediates is typically determined using chiral High-Performance Liquid Chromatography (HPLC). ysu.am

Table 1: Methods for Achieving High Enantiomeric Excess in Montelukast Chiral Intermediates

| Method | Reagent/Catalyst | Intermediate | Reported Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Chiral Reducing Agent | (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) | Chiral Alcohol | 95% | researchgate.netresearchgate.net |

| Catalytic Asymmetric Hydrogenation | ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 | Chiral Diol | 99% | scite.aiacs.org |

| Catalytic Asymmetric Hydrogenation | Ir/SpiroPAP | Chiral Alcohol | 99.5% | researchgate.net |

| Biocatalytic Reduction | Engineered Ketoreductase (KRED) | (S)-Alcohol | >99.9% | researchgate.netacs.org |

| Biocatalytic Reduction | Microbacterium sp. MA 5614 | (S)-Hydroxy Ester | >95% | researchgate.net |

| Chiral Reducing Agent | TarB-NO2 Reagent | Chiral Styrene Oxides | up to 95% | researchgate.net |

Rational Structural Modification Strategies for Montelukast Derivatives

Rational structural modification is a key strategy in medicinal chemistry to enhance the therapeutic properties of existing drugs or to develop new chemical entities with improved activity, selectivity, or reduced side effects. biomedres.us In the context of Montelukast, these strategies have been explored primarily through computational studies to design derivatives with altered receptor binding profiles. mdpi.com

A significant research effort has focused on rationally modifying Montelukast's structure to optimize its interactions with dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors. mdpi.com This work was motivated by a desire to potentially mitigate neuropsychiatric side effects associated with the drug by altering its central nervous system receptor activity while maintaining its primary therapeutic action as a cysteinyl leukotriene (CysLT1) receptor antagonist. mdpi.comwikipedia.org

The modification strategy involved a comprehensive in silico approach:

Derivative Library Generation: A library of Montelukast derivatives was created by employing a 3D structure modification strategy. The goal was to design derivatives that could mimic the binding characteristics of known DRD2 antagonists (like Haloperidol) and 5-HT1A agonists (like Buspirone). mdpi.com

Computational Screening: The generated derivatives were subjected to a series of computational analyses, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (MM/PBSA). mdpi.com This screening process aimed to predict the binding affinity and stability of the new compounds at the target receptors.

Identification of Promising Candidates: Through this screening, several derivatives showed enhanced predicted binding to both DRD2 and 5-HT1A receptors. Two candidates, designated MLK_MOD-42 and MLK_MOD-43 , emerged as particularly promising. mdpi.com They exhibited significantly improved binding free energies for the target receptors compared to the parent Montelukast molecule. mdpi.com

Pharmacophore and ADME-Tox Analysis: Structural similarity analysis confirmed that these derivatives shared key pharmacophoric features with atypical antipsychotics and anxiolytics. mdpi.com Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicted that these modified compounds might have improved oral bioavailability and lower neurotoxicity risks. mdpi.com

Another avenue for modification involves targeting multiple related receptors. For instance, the development of dual CysLT1/CysLT2 receptor antagonists, such as ONO-6950, represents a strategy to broaden the pharmacological activity, which could be achieved by modifying the Montelukast scaffold. nih.gov Additionally, the synthesis of oxidized derivatives of Montelukast has been undertaken to identify and characterize its metabolites, which is a form of structural modification crucial for understanding the drug's lifecycle in the body. ysu.am

Table 2: Rational Structural Modification Strategies for Montelukast Derivatives

| Strategy | Modified Compounds | Target(s) | Predicted Functional Improvement | Reference(s) |

|---|---|---|---|---|

| Computational Design & Modification | MLK_MOD-42 | DRD2, 5-HT1A | Enhanced binding affinity to DRD2 and 5-HT1A receptors; potential for altered CNS activity. | mdpi.com |

| Computational Design & Modification | MLK_MOD-43 | DRD2, 5-HT1A | Enhanced binding affinity to DRD2 and 5-HT1A receptors; potential for altered CNS activity. | mdpi.com |

| Dual Receptor Antagonism | ONO-6950 (Analog Concept) | CysLT1, CysLT2 | Broader pharmacological activity by inhibiting two different leukotriene receptors. | nih.gov |

| Metabolic Profiling | Oxidized Montelukast Derivatives | N/A (for identification) | Synthesis of potential metabolites for characterization and understanding of biotransformation. | ysu.am |

Molecular and Cellular Pharmacodynamics of Montelukast

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Interaction and Selectivity

Montelukast's primary pharmacological activity is its high-affinity and selective binding to the CysLT1 receptor. nih.govncats.io This receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous cysteinyl leukotrienes: leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). japi.orgnih.gov

Montelukast (B128269) demonstrates potent and selective inhibition of [3H]leukotriene D4 specific binding to its receptor. capes.gov.br Studies have shown that montelukast binds with high affinity to the CysLT1 receptor, with reported inhibition constant (Ki) values that underscore its potency. capes.gov.bratsjournals.org For instance, the Ki of montelukast for the CysLT1 receptor in guinea pig lung has been reported to be as low as 0.18 nM. capes.gov.bratsjournals.org In human U937 cell membranes, the Ki was determined to be 0.52 nM. apexbt.comncats.io This high affinity is comparable to or even greater than that of the natural ligand, LTD4. atsjournals.org The binding of montelukast to the CysLT1 receptor is competitive, meaning it directly competes with the endogenous leukotrienes for the same binding site. atsjournals.org

Table 1: Binding Affinity of Montelukast for CysLT1R in Various Tissues

| Tissue/Cell Line | Ki Value (nM) |

|---|---|

| Guinea Pig Lung | 0.18 |

| Sheep Lung | 4 |

| U937 Cell Membranes | 0.52 |

This table presents the inhibition constant (Ki) values of montelukast for the CysLT1 receptor in different experimental models.

Montelukast effectively antagonizes the physiological actions of LTC4, LTD4, and LTE4 at the CysLT1 receptor. wikipedia.org By blocking the binding of these cysteinyl leukotrienes, montelukast prevents the downstream signaling that leads to inflammatory responses. japi.org It is important to note that montelukast's antagonism is selective for the CysLT1 receptor. capes.gov.br While it potently blocks the effects of LTD4, its action against LTC4-induced contractions is indirect, occurring as LTC4 is converted to LTD4. atsjournals.orgatsjournals.org In the presence of inhibitors that prevent this conversion, montelukast does not antagonize LTC4-induced contractions, highlighting its specificity for the CysLT1 receptor, which has a higher affinity for LTD4. atsjournals.orgatsjournals.org

Intracellular Signaling Cascade Modulation

By blocking the CysLT1 receptor, montelukast modulates several key intracellular signaling cascades that are crucial for the inflammatory response. The activation of CysLT1R by its ligands typically triggers a cascade of intracellular events that promote inflammation. japi.org

The CysLT1 receptor is a G-protein coupled receptor that, upon activation, can lead to the mobilization of intracellular calcium and the activation of phospholipase C (PLC). japi.org This activation of PLC results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). japi.org Montelukast, by blocking the CysLT1 receptor, can inhibit this cascade. nih.goversnet.org Studies have shown that montelukast can attenuate the increase in cytosolic calcium concentrations that are induced by CysLT1R agonists. nih.goversnet.org However, some research suggests that montelukast's effect on calcium mobilization may be more complex, potentially involving mechanisms beyond simple CysLT1R antagonism, especially at higher concentrations. nih.gov For instance, some studies have shown that montelukast can affect calcium influx in neutrophils through a cAMP-dependent mechanism. nih.gov

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are critical in mediating inflammatory responses. mdpi.com Montelukast has been shown to regulate these pathways. nih.govmdpi.com In various cell types, montelukast has been observed to inhibit the phosphorylation and activation of ERK, Akt, and PLCγ2, which are upstream of key transcription factors involved in inflammation. spandidos-publications.com By inhibiting these MAPK cascades, montelukast can suppress the expression of pro-inflammatory genes. frontiersin.org Some studies, however, did not observe alterations in the Ras/Raf/MEK/ERK pathway with montelukast treatment in certain cancer cell lines. spandidos-publications.com

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov Montelukast has been demonstrated to inhibit the activation of NF-κB in a dose-dependent manner in various cell lines. nih.govnih.gov This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines. nih.govnih.govresearchgate.net For example, montelukast has been shown to significantly inhibit the production of IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net This effect on NF-κB signaling appears to be a key mechanism through which montelukast exerts its anti-inflammatory effects. nih.govnih.govarchbronconeumol.org

Modulation of Wnt/β-catenin Signaling

Montelukast has been shown to interact with the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes. In chronic myeloid leukemia (CML) cells, CysLT1 signaling can activate the Wnt/β-catenin pathway. spandidos-publications.com Research demonstrates that montelukast can alter this signaling cascade. spandidos-publications.commdpi.com Specifically, treatment with montelukast leads to the phosphorylation of β-catenin in a time-dependent manner in K562 CML cells. spandidos-publications.com This phosphorylation marks the protein for degradation. Montelukast was also found to enhance the binding between β-catenin and β-transducin-repeat-containing protein (β-TrCP), an E3 ubiquitin ligase, which facilitates its proteasomal degradation. spandidos-publications.com Consequently, the expression of c-myc, a downstream target of β-catenin, is decreased. spandidos-publications.commdpi.com These findings suggest that montelukast can inhibit the Wnt/β-catenin signaling pathway, which may be a key downstream mechanism for its effects in CML. spandidos-publications.com

Further research in colon cancer (CC) cells has linked the cysteinyl leukotriene receptor 1 (CysLT1R) to the regulation of Programmed death-ligand 1 (PD-L1) expression through the Wnt/β-catenin signaling axis. nih.gov Therapeutic targeting of CysLT1R with montelukast was found to negatively regulate PD-L1 expression in these cancer cells. nih.gov In a murine model of airway inflammation, montelukast treatment prevented increases in phosphorylated GSK-3β and WNT5A levels, further indicating its modulatory role in this pathway. nih.gov

Effects on Apoptotic Pathways (e.g., Bcl-2, Bak, Caspases, AIF)

Montelukast induces cell death in various cancer cell lines by modulating key proteins involved in apoptosis. In CML cells, the cytotoxic effects of montelukast are linked to the induction of apoptotic pathways. spandidos-publications.com Treatment of K562/JURL-MK1 CML cells with montelukast resulted in the overexpression of the pro-apoptotic protein Bax, the release of cytochrome c from mitochondria, cleavage of PARP-1, and activation of caspase-3. spandidos-publications.commdpi.com

In lung cancer cell lines, montelukast has been shown to induce cell death through a caspase-independent pathway involving the Apoptosis-Inducing Factor (AIF). nih.govnih.gov Studies on A549 and CL1-5 lung cancer cells revealed that montelukast treatment led to a time-dependent downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and an upregulation of the pro-apoptotic protein Bcl-2 homologous antagonist/killer (Bak). nih.govnih.govresearchgate.net This shift in the Bcl-2 family proteins is associated with the permeabilization of the mitochondrial membrane. nih.gov A critical event following this is the nuclear translocation of AIF, which contributes to programmed cell death. nih.govnih.gov While montelukast decreased Bcl-2 expression in glioblastoma cells, it did not significantly affect Bax levels in that specific model. mdpi.com

Cellular Responses and Receptor Expression Dynamics

Studies in In Vitro Cell Models (e.g., Keratinocytes, Endothelial Cells, Cancer Cell Lines)

The effects of montelukast have been investigated across a diverse range of in vitro cell models, revealing cell-type-specific responses.

Keratinocytes: In models of psoriasis, montelukast has been shown to suppress the proliferation and inflammatory response of keratinocytes. researchgate.netnih.gov Using an inflammatory keratinocyte model where HaCaT cells were stimulated with M5 cytokines, montelukast treatment exhibited a notable inhibitory effect on keratinocyte growth. ijbs.com This anti-proliferative effect is attributed to its modulation of the NF-κB signaling pathway. ijbs.com Conversely, in a burn wound model, montelukast was found to impair the proliferation of keratinocytes, suggesting context-dependent effects. nih.gov

Endothelial Cells: Montelukast's effects on endothelial cells are multifaceted. In human retinal microvascular endothelial cells (HRMECs), montelukast was shown to inhibit tubule formation. escholarship.org In studies related to diabetes, montelukast preserved levels of the tight junction protein occludin in mouse retinal endothelial cells cultured in high glucose. arvojournals.org Furthermore, in human retinal endothelial cells (HRECs) subjected to hyperglycemia and inflammation, pretreatment with montelukast mitigated the loss of VE-cadherin and prevented permeability to leukocytes. nih.gov However, research on burn wound healing indicated that montelukast impaired the proliferation of dermal endothelial cells. nih.gov

Cancer Cell Lines: Montelukast has demonstrated anti-cancer activity in a variety of cancer cell lines. It inhibits cell proliferation, colony formation, and induces cell death. spandidos-publications.comnih.govmdpi.com

Lung Cancer: In cell lines such as A549, H1299, and CL1-5, montelukast inhibited cell viability and significantly reduced colony-forming ability in a dose-dependent manner. mdpi.com It also suppressed the migration of lung cancer cells. eurekaselect.comnih.gov

Chronic Myeloid Leukemia (CML): Montelukast effectively reduces the growth of CML cell lines, including K562, KU812, and KCL22. spandidos-publications.com

Head and Neck Squamous Cell Carcinoma (HNSCC): In UM-SCC-47 and HSC-3 cell lines, montelukast treatment led to a decrease in colony formation, although the effect was not statistically significant in the reported study. diclemedj.org

Other Cancers: Anti-proliferative and pro-apoptotic effects have also been observed in prostate, colon, renal, bladder, and testicular cancer cell lines. mdpi.commdpi.com

Table 1: Summary of Montelukast Effects in Different In Vitro Cell Models

| Cell Type | Cell Line(s) | Observed Effects of Montelukast | Reference(s) |

|---|---|---|---|

| Keratinocytes | HaCaT | Inhibited proliferation and inflammatory response. | ijbs.com |

| Endothelial Cells | HRMECs, mRECs | Inhibited tubule formation; preserved tight junction proteins; impaired proliferation in a burn model. | nih.govescholarship.orgarvojournals.org |

| Lung Cancer | A549, CL1-5, H1299 | Inhibited proliferation, colony formation, and migration; induced apoptosis. | nih.govmdpi.comeurekaselect.com |

| Chronic Myeloid Leukemia | K562, KU812, KCL22 | Reduced cell growth; induced apoptosis. | spandidos-publications.com |

| Colon Cancer | HCT-116 | Inhibited proliferation, adhesion, and colony formation; induced apoptosis. | nih.govmdpi.com |

| Prostate Cancer | LNCaP, PC3, DU-145 | Reduced cell viability; induced apoptosis. | mdpi.com |

| Head and Neck Cancer | UM-SCC-47, HSC-3 | Decreased colony formation. | diclemedj.org |

Investigation of CysLT1R Expression Alterations in Response to Montelukast

The expression of the cysteinyl leukotriene receptor 1 (CysLT1R), the primary target of montelukast, can be modulated by various stimuli and by montelukast itself. In mouse osteoblasts, bacterial lipopolysaccharide (LPS) was found to stimulate CysLT1R expression in a dose- and time-dependent manner. nih.gov Similarly, in bone marrow macrophages (BMMs), treatment with M-CSF and RANKL, factors that drive osteoclast differentiation, significantly increased the expression of CysLT1R. tandfonline.com In leukocytes from diabetic mice, diabetes induced a 3-fold increase in CysLT1 gene expression, which was significantly inhibited by montelukast administration. arvojournals.org

Studies in cancer cells have shown that montelukast can directly affect the expression of its receptor. In lung cancer cell lines, montelukast treatment suppressed CysLT1R expression, and this suppression was linked to the inhibition of cancer cell migration. eurekaselect.comnih.govbenthamdirect.com The importance of the receptor's presence for the drug's action was highlighted in CML cells, where knockdown of CysLT1R via siRNA abrogated the cytotoxic effect of montelukast. spandidos-publications.com This indicates that an adequate presence of the receptor may be a prerequisite for the cell-inhibitory effect of the antagonist. spandidos-publications.com

Enzymatic Metabolism and Transport Mechanisms of Montelukast

Phase I Metabolic Pathways: Oxidative Transformations

The initial phase of montelukast (B128269) metabolism involves oxidative transformations, which are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. These reactions introduce or expose functional groups on the montelukast molecule, preparing it for subsequent conjugation reactions.

Multiple CYP isoforms are involved in the oxidative metabolism of montelukast. While early in vitro studies suggested that CYP3A4 and CYP2C9 were the main enzymes involved, more recent research using clinically relevant concentrations has identified CYP2C8 as the primary catalyst. nih.govnih.gov Other enzymes, including CYP2C9, CYP3A4, CYP2C19, and CYP3A5, also play a role, albeit to a lesser extent. nih.govmdpi.com The involvement of these various isoforms highlights the complex nature of montelukast's Phase I metabolism. drugbank.com Specifically, CYP2C8 has been shown to be a potent inhibitor of its own metabolism, a characteristic that underscores its significant interaction with montelukast. clinpgx.orgpharmgkb.org

The oxidative metabolism of montelukast by CYP enzymes results in the formation of several hydroxylated and sulfoxidized metabolites. nih.gov

Hydroxylation: This is a major metabolic pathway.

36-hydroxylation: This reaction leads to the formation of the M6 metabolite (1,2-diol montelukast), which is a precursor to the dicarboxylic acid metabolite M4. nih.govmdpi.com Both CYP2C8 and CYP2C9 are the principal enzymes responsible for this transformation. nih.govdoi.org

21-hydroxylation: This stereoselective reaction produces the M5a (21(R)-hydroxy montelukast) and M5b (21(S)-hydroxy montelukast) metabolites. nih.gov CYP3A4 is the main enzyme catalyzing this reaction, with some contribution from CYP3A5. nih.govmdpi.com

25-hydroxylation: The formation of 25-hydroxy montelukast (M3) is catalyzed by multiple P450s, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.goviu.edu

Sulfoxidation: This reaction leads to the formation of montelukast sulfoxide (B87167) (M2). nih.gov In vitro studies have identified CYP3A4 as the primary enzyme responsible for this metabolic step. nih.gov

Table 1: Key Phase I Metabolites of Montelukast and Responsible CYP Isoforms

| Metabolite | Metabolic Reaction | Primary CYP Isoform(s) |

| M6 (1,2 diol montelukast) | 36-hydroxylation | CYP2C8, CYP2C9 |

| M5a (21(R)-OH montelukast) | 21-hydroxylation | CYP3A4, CYP3A5 |

| M5b (21(S)-OH montelukast) | 21-hydroxylation | CYP3A4, CYP3A5 |

| M3 (25-OH montelukast) | 25-hydroxylation | CYP2C8, CYP2C9, CYP2C19, CYP3A4 |

| M2 (montelukast sulfoxide) | Sulfoxidation | CYP3A4 |

Table 2: Estimated Contribution of CYP Isoforms to Montelukast Oxidative Metabolism

| CYP Isoform | Estimated Contribution (%) |

| CYP2C8 | 72 - 80% |

| CYP3A4 | ~16% |

| CYP2C9 | ~12% |

Phase II Metabolic Pathways: Conjugation Reactions

Following Phase I oxidation, or in some cases, acting directly on the parent drug, Phase II metabolism involves the conjugation of montelukast or its metabolites with endogenous polar molecules. This process significantly increases water solubility, facilitating excretion from the body.

Detailed in vitro experiments have identified UGT1A3 as the exclusive UGT isoform responsible for the glucuronidation of montelukast. nih.govmdpi.comdoi.org This conjugation reaction results in the formation of two main glucuronide metabolites:

Acyl-glucuronide (M1): This is the major glucuronide metabolite formed through the conjugation of glucuronic acid to the carboxylic acid moiety of montelukast. nih.govmdpi.com

Ether-glucuronide: A novel, minor glucuronide metabolite has also been identified, which appears to be an ether-glucuronide. nih.govmdpi.com

Both the acyl- and ether-glucuronides are exclusively formed by UGT1A3. nih.govdoi.org Furthermore, studies have shown that the hydroxylated metabolites of montelukast can also be substrates for glucuronidation by UGT1A3. nih.govnih.gov

Table 3: Phase II Metabolites of Montelukast

| Metabolite | Conjugation Reaction | Primary UGT Isoform |

| Montelukast acyl-glucuronide (M1) | Direct Glucuronidation | UGT1A3 |

| Montelukast ether-glucuronide | Direct Glucuronidation | UGT1A3 |

In Vitro Metabolism and metabolite Identification Methodologies

The in vitro investigation of Montelukast metabolism predominantly relies on the use of human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes. These preparations are instrumental in characterizing the metabolic pathways and identifying the key enzymes responsible for the biotransformation of the compound. Initial studies using HLMs identified Cytochrome P450 (P450) enzymes as the exclusive catalysts for the oxidative metabolism of Montelukast.

Early research consistently indicated that CYP3A4 is responsible for the sulfoxidation and 21-hydroxylation of Montelukast, while CYP2C9 selectively mediates its methyl-hydroxylation. However, subsequent reevaluations using clinically relevant, lower concentrations of Montelukast have refined this understanding, highlighting a more prominent role for CYP2C8. These later studies demonstrated that CYP2C8 is the principal enzyme responsible for the 36-hydroxylation (formation of metabolite M6), which is the primary step in the main metabolic pathway. While CYP2C9 also contributes to this reaction, recombinant CYP2C8 was found to catalyze M6 formation with a six-fold higher intrinsic clearance than recombinant CYP2C9. Based on these in vitro findings, it is estimated that CYP2C8 accounts for approximately 72% of the oxidative metabolism of Montelukast in vivo.

| Enzyme | Metabolic Reaction Catalyzed | Key Findings |

| CYP2C8 | 36-hydroxylation (M6 formation), 25-hydroxylation | Identified as the primary enzyme in the main metabolic pathway at clinically relevant concentrations, with a 6-fold higher intrinsic clearance for M6 formation than CYP2C9. |

| CYP2C9 | 36-hydroxylation (M6 formation), 25-hydroxylation | Initially considered a key enzyme; now understood to have a lesser, but still significant, role in 36-hydroxylation compared to CYP2C8. |

| CYP3A4 | Sulfoxidation, 21-hydroxylation (M5 formation) | Verified as the central catalyst for the formation of the M5 metabolite. |

| UGT1A3 | Direct Acyl-glucuronidation | Exclusively forms the acyl-glucuronide of Montelukast; this pathway may be more significant than oxidative metabolism based on in vitro clearance. |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone technique for the elucidation and identification of Montelukast metabolites. This methodology allows for the separation of the parent drug from its metabolites and provides crucial molecular weight information for structural characterization. Optimized protocols have been developed to study the production of drug metabolites in various in vitro systems, from purified enzymes to primary cell cultures, followed by analysis with high-resolution mass spectrometry.

Using these techniques, several key metabolites of Montelukast have been identified in human plasma and bile. These include:

M1 : An acyl glucuronide of Montelukast.

M2 : A sulfoxide analog.

M5a and M5b : Diastereomers of a 21-hydroxy metabolite (benzylic alcohol).

M6a and M6b : Diastereomers of a 36-hydroxy metabolite (methyl alcohol).

M4 : A dicarboxylic acid, which is a product of the further oxidation of the M6 metabolite and represents the major metabolite found.

While LC-MS is highly effective for identifying most metabolites, it has limitations in distinguishing between stereoisomers, such as the cis- and trans-isomers of Montelukast, which may require complementary techniques like HPLC with UV detection for differentiation. Recent metabolic studies employing high-resolution mass spectrometry have successfully identified eighteen new metabolites of Montelukast, expanding the understanding of its complex biotransformation.

Molecular Basis of Drug-Drug Interactions Involving Montelukast

In vitro studies have established that Montelukast is a potent and selective inhibitor of a specific cytochrome P450 enzyme. Research using human liver microsomes and recombinant enzymes has demonstrated that Montelukast acts as a potent, competitive inhibitor of CYP2C8. The inhibition is highly selective for this isoform; inhibition of other major human P450 enzymes, such as CYP1A2, CYP2A6, CYP2C19, and CYP2D6, is substantially weaker, with IC₅₀ values reported to be significantly higher.

The inhibitory potency against CYP2C8 is notable, with reported inhibition constant (Kᵢ) values in the low nanomolar range. For instance, when testing against various CYP2C8-catalyzed reactions, the Kᵢ values ranged from 0.0092 to 0.15 µM. It has also been observed that the apparent inhibitory potency is highly dependent on the concentration of microsomal protein used in the in vitro assay, with an 80-fold increase in protein concentration leading to a 100-fold decrease in potency. Pre-incubation of Montelukast with HLMs and NADPH does not alter its inhibitory effect, indicating that it is not a mechanism-based inactivator of the enzyme. These findings support the use of Montelukast as a selective in vitro probe for determining the contribution of CYP2C8 to drug metabolism reactions and raise the possibility of clinically relevant drug-drug interactions with co-administered drugs that are primarily cleared by CYP2C8.

| CYP2C8 Substrate | System Used | Inhibition Mechanism | Kᵢ Value (µM) |

| Amodiaquine | Human Liver Microsomes | Competitive | 0.038 |

| Amodiaquine | Recombinant CYP2C8 | Competitive | 0.0092 |

| Rosiglitazone | Human Liver Microsomes | Competitive | 0.11 |

| Rosiglitazone | Recombinant CYP2C8 | Competitive | 0.019 |

| Paclitaxel (6α-hydroxylase) | Human Liver Microsomes | Competitive | 0.15 |

| Paclitaxel (6α-hydroxylase) | Recombinant CYP2C8 | Competitive | 0.024 |

Data sourced from Walsky et al., 2005.

While the precise molecular mechanisms underlying Montelukast's interactions with the central nervous system are still under investigation, emerging research provides mechanistic insights. Studies indicate that Montelukast is capable of crossing the blood-brain barrier, allowing for potential off-target interactions with neuroreceptors.

Computational molecular simulation studies have explored the binding affinity of Montelukast for dopaminergic (D2) and serotonergic (5-HT1A) receptors. These in silico models suggest that native Montelukast binds peripherally to these receptors, indicating potentially weaker interactions compared to endogenous ligands or other receptor-targeted drugs.

More recent multi-omics approaches have provided a deeper understanding, suggesting that Montelukast's neuropsychiatric effects may stem from broader biochemical disruptions within the brain. These studies have found that Montelukast can interfere with the glutathione (B108866) detoxification system in the brain. Furthermore, it appears to dysregulate various neurotransmitter and neurosteroid pathways, particularly those involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Interference with mitochondrial function in neuronal cells has also been identified as a potential mechanism contributing to its effects on the central nervous system.

Pharmacogenomic Influences on Montelukast Clearance

Genetic variations in genes encoding drug-metabolizing enzymes and transporters can significantly influence the pharmacokinetics and clearance of Montelukast. Given that CYP2C8 is the dominant enzyme in its metabolism, polymorphisms in the CYP2C8 gene are of particular importance.

The CYP2C83 allele, which is associated with increased enzyme activity, has been linked to a reduction in the area under the plasma concentration-time curve (AUC) for Montelukast, indicating higher clearance of the drug. Conversely, the CYP2C84 allele is associated with reduced enzyme activity and has been shown to increase the AUC of Montelukast.

Genetic variants in UGT enzymes also play a critical role. A comprehensive pharmacogenomic study identified a strong association between variants in the UGT1A3 gene and Montelukast pharmacokinetics. Specifically, the UGT1A3*2 allele, linked to increased UGT1A3 expression, was associated with a significant reduction in the AUC of the parent Montelukast drug, consistent with enhanced clearance via glucuronidation.

In addition to metabolizing enzymes, genetic variants in drug transporter proteins affect Montelukast disposition. Polymorphisms in SLCO2B1, which encodes the uptake transporter OATP2B1, have been associated with altered Montelukast plasma concentrations. For example, the rs12422149 GG genotype in SLCO2B1 was found to be associated with lower Montelukast clearance in a pediatric population. Variants in the ABCC9 gene have also been linked to the exposure levels of Montelukast and its metabolites.

| Gene | Variant(s) | Effect on Montelukast Pharmacokinetics |

| CYP2C8 | CYP2C83 | Increased clearance, reduced plasma concentration (AUC). |

| CYP2C8 | CYP2C84 | Reduced clearance, increased plasma concentration (AUC). |

| UGT1A3 | UGT1A3*2 | Increased glucuronidation, leading to reduced plasma concentration (AUC) of parent drug. |

| SLCO2B1 | rs12422149 (GG) | Lower drug clearance, leading to increased plasma concentrations. |

| ABCC9 | rs704212 | Associated with reduced plasma concentrations of the M5R hydroxymetabolite and reduced AUC of Montelukast. |

Impact of Genetic Polymorphisms (e.g., SLCO2B1, CYP2C8) on Enzymatic Activity

The metabolism and transport of Montelukast, cis-, a selective leukotriene receptor antagonist, are influenced by genetic variations in enzymes and transporters, leading to inter-individual variability in its pharmacokinetic profile. Key genes implicated in this variability include SLCO2B1, which encodes the organic anion transporting polypeptide 2B1 (OATP2B1), and CYP2C8, a member of the cytochrome P450 family of enzymes.

SLCO2B1

The SLCO2B1 gene product, OATP2B1, is an organic anion transporter that facilitates the uptake of various compounds, including montelukast, from the intestine. mdpi.com Polymorphisms in this gene can alter the transporter's function, thereby affecting the absorption and subsequent plasma concentrations of montelukast.

One of the most studied polymorphisms is c.935G>A (rs12422149), which results in an arginine to glutamine substitution at position 312 (R312Q) of the OATP2B1 protein. semanticscholar.org Research in Chinese children with asthma demonstrated that this genetic variation has a significant impact on montelukast clearance. nih.govnih.gov Children carrying the c.935GA and c.935AA genotypes exhibited significantly higher montelukast clearance compared to those with the c.935GG genotype. nih.govnih.govresearchgate.net The mean clearance in the GA and AA groups was approximately 22.1% higher than in the GG group. nih.gov This suggests that the A allele is associated with increased transporter activity, leading to more efficient uptake and subsequent elimination of the drug.

However, the influence of SLCO2B1 polymorphisms on montelukast pharmacokinetics is not consistently observed across all populations. A study involving healthy adult subjects did not find a significant difference in montelukast pharmacokinetic parameters among individuals with different c.935G>A genotypes. clinpgx.orgnih.gov This discrepancy may be attributed to ethnic differences or other contributing factors that modulate the effect of this polymorphism.

| Genotype | Mean Montelukast Clearance (L/h) | Standard Deviation | P-value |

|---|---|---|---|

| c.935GG | 0.77 | 0.21 | 0.020 |

| c.935GA and c.935AA | 0.94 | 0.26 |

CYP2C8

The cytochrome P450 enzyme CYP2C8 is a key player in the oxidative metabolism of montelukast. uokerbala.edu.iqnih.gov Genetic variations within the CYP2C8 gene can lead to altered enzyme activity, thereby affecting the rate at which montelukast is metabolized and cleared from the body.

Several allelic variants of CYP2C8 have been investigated for their impact on montelukast pharmacokinetics. The CYP2C83 allele has been associated with a decrease in montelukast plasma concentrations. clinpgx.org Specifically, this allele is linked to a reduction in the area under the plasma concentration-time curve (AUC), with an approximate 11.3% decrease per copy of the allele. clinpgx.org This suggests that the CYP2C83 variant leads to increased enzyme activity, resulting in faster metabolism of montelukast.

Conversely, the CYP2C8*4 allele is associated with increased montelukast concentrations. clinpgx.org Individuals carrying this allele show a higher AUC, with an estimated 12.7% increase per copy of the allele, indicating that this variant results in reduced CYP2C8 enzyme activity. clinpgx.org

It is important to note that not all CYP2C8 polymorphisms have a demonstrable effect on montelukast response. For instance, a study in Iraqi asthmatic children investigating the CYP2C8*1B (rs7909236) genetic variation found no significant association between this polymorphism and the clinical response to montelukast. uokerbala.edu.iqresearchgate.netuokerbala.edu.iq

| Allele | Effect on Montelukast AUC | Associated Change per Allele Copy |

|---|---|---|

| CYP2C83 | Decreased Concentration | 11.3% reduction |

| CYP2C84 | Increased Concentration | 12.7% increase |

Impurity Profiling and Degradation Chemistry of Montelukast

Forced Degradation Studies and Pathway Elucidation

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug molecule and to identify potential degradation products that could form under various environmental conditions. researchgate.netneliti.com These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing, such as high heat, light, and hydrolytic and oxidative stress. jpionline.orgresearchgate.netneliti.com

Montelukast (B128269) is highly sensitive to light. nih.govresearchgate.netresearchgate.net Exposure of Montelukast in solution or in the solid state to light, particularly UV light and daylight, leads to significant degradation. nih.govresearchgate.netgoogle.com

The primary photolytic degradation pathway is the isomerization of the trans (E) double bond to its corresponding cis (Z) isomer, chemically known as (Z)-montelukast. rroij.comgoogle.comnih.govresearchgate.net This cis-isomer is considered the major photoproduct. nih.govresearchgate.net The rate of this photodegradation is dependent on the light source, with the degradation potential increasing in the order of sodium lamp < neon < tungsten < daylight < UV (254 nm). nih.govresearchgate.net The solvent also influences the extent of degradation, with one study finding Montelukast to be most stable in 70% methanol (B129727). nih.govresearchgate.net

Another significant photodegradation product is Montelukast S-oxide, which results from the oxidation of the sulfide (B99878) group. nih.govresearchgate.net In some cases, particularly in unpacked chewable tablets exposed to daylight, Montelukast S-oxide can be the major photoproduct. nih.govresearchgate.net Simultaneously, the formation of (Z)-montelukast sulfoxide (B87167), a product of both isomerization and oxidation, has also been observed. google.com

| Degradation Condition | Major Degradation Products | Influencing Factors |

|---|---|---|

| Photolytic (Light Exposure) | cis-Isomer (Z-Montelukast) rroij.comnih.govresearchgate.net, Montelukast S-oxide nih.govresearchgate.netgoogle.com | Light Source (UV, Daylight) nih.govresearchgate.net, Solvent Type nih.govresearchgate.net |

Thermal stress studies indicate that Montelukast is susceptible to degradation at elevated temperatures. The primary thermal degradation product identified is Montelukast S-oxide. rroij.comnih.govresearchgate.net This impurity was observed as the main degradation product in thermal stress tests and was also detected in tablet dosage forms after incubation at 40°C/75% RH for 6 months. nih.govresearchgate.net Studies have subjected Montelukast to various temperatures, including 60°C, 80°C, and 105°C, to evaluate its stability. nih.govjpionline.orgneliti.comijpsonline.com While the drug is relatively stable under dry heat compared to other stress conditions, significant degradation can still occur. iosrjournals.org

| Degradation Condition | Major Degradation Product | Test Conditions |

|---|---|---|

| Thermal (Heat) | Montelukast S-oxide rroij.comnih.govresearchgate.net | 60°C jpionline.org, 80°C ijpsonline.com, 105°C nih.gov, 40°C/75% RH nih.govresearchgate.net |

The stability of Montelukast is significantly affected by pH. Forced degradation studies show that the drug degrades under both acidic and basic hydrolytic conditions. ijpsonline.comingentaconnect.com

Acidic Conditions: Montelukast degrades rapidly in acidic solutions (e.g., 0.1 M or 1 M HCl). nih.govresearchgate.netiosrjournals.org The rate of hydrolysis in acid is considerably faster than in alkaline or neutral water. iosrjournals.org One study observed approximately 20% degradation after heating in 0.1 M HCl at 100°C for just 30 minutes. iosrjournals.org In another study, Montelukast sodium was found to degrade to Impurity-F under acidic stress. scispace.comsemanticscholar.org The acidic environment can protonate the tertiary hydroxyl group, which then acts as a good leaving group, facilitating the formation of degradation products. rroij.com

Basic Conditions: Montelukast is generally more stable in alkaline solutions (e.g., 0.1 M or 1.0 N NaOH) compared to acidic conditions. nih.govresearchgate.netjchr.org However, degradation still occurs. researchgate.netajpaonline.com For example, heating in 0.1 M NaOH at 100°C for 3 hours resulted in about 20% degradation. iosrjournals.org

The separation of degradation products formed under these conditions is achieved using stability-indicating HPLC methods, which confirm that the degradation peaks are well-resolved from the parent drug peak. ijpsonline.comiosrjournals.org

Oxidative Degradation Products and Pathways

Montelukast is susceptible to oxidative degradation, primarily at the sulfide functional group, leading to the formation of montelukast sulfoxide. This degradation pathway is a significant concern in the manufacturing and storage of montelukast-containing products. rroij.comgoogle.com The oxidation of the sulfide to a sulfoxide results in an additional chiral center, leading to the formation of two diastereomers: (R)-montelukast sulfoxide and (S)-montelukast sulfoxide. researchgate.net

Forced degradation studies using various oxidative agents such as hydrogen peroxide, AIBN, and Fenton's reagent have been instrumental in elucidating the oxidative degradation pathways. nih.gov Under oxidative stress conditions, montelukast has been shown to degrade into several products. japsonline.com The primary and most well-documented oxidative degradation product is (E)-montelukast sulfoxide. google.com This impurity arises from the oxidation of the thioether group in the montelukast molecule. google.com

In addition to the (E)-montelukast sulfoxide, photolytic and oxidative stress can lead to the formation of (Z)-montelukast sulfoxide. google.com This occurs through a combination of isomerization of the double bond and oxidation of the sulfide. google.com Studies have also identified other minor degradation products under various oxidative conditions. nih.gov The presence of certain excipients, such as microcrystalline cellulose (B213188) and povidone, can promote the oxidative degradation of montelukast, potentially due to the presence of peroxides in these materials. rroij.comresearchgate.net

The mechanism of oxidation often involves radical pathways, which can be confirmed by studies using radical scavengers. scite.ai The characterization of these degradation products is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS), which provides molecular weight information crucial for identification. globalresearchonline.net

Table 1: Key Oxidative Degradation Products of Montelukast

| Degradation Product | Chemical Name | Formation Condition |

| (E)-Montelukast Sulfoxide | [R-(E)]]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)-phenyl]propyl]sulfinyl]methyl]cyclopropane acetic acid, monosodium salt | Oxidation of the thioether group google.com |

| (Z)-Montelukast Sulfoxide | [R-(Z)]]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)-phenyl]propyl]sulfinyl]methyl]cyclopropane acetic acid, monosodium salt | Combination of photo-isomerization and oxidation google.com |

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is crucial for accurately quantifying montelukast in the presence of its degradation products, thereby ensuring the quality and stability of the pharmaceutical product. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

The primary goal of a stability-indicating HPLC method is to achieve adequate separation of the parent drug from all potential degradation products. For montelukast, this includes its oxidative degradants, photo-isomers, and other process-related impurities. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the predominant mode of separation used. semanticscholar.org C18 columns are the most common stationary phase, offering good retention and resolution of montelukast and its impurities. japsonline.comresearchgate.netjpionline.org Phenyl columns have also been employed and have shown efficacy in differentiating montelukast from its cis-isomer. globalresearchonline.netresearchgate.net

The mobile phase composition is a critical parameter in achieving the desired separation. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. jpionline.orgjocpr.comresearchgate.net The pH of the aqueous buffer is often adjusted to control the ionization state of montelukast and its acidic degradants, thereby influencing their retention and resolution. jpionline.orgjocpr.comnih.gov Gradient elution is frequently employed to effectively separate a wide range of impurities with different polarities within a reasonable run time. semanticscholar.orgscispace.com

Detection is commonly performed using UV spectrophotometry, with wavelengths ranging from 244 nm to 355 nm being reported. jpionline.orgresearchgate.net Photodiode array (PDA) detectors are particularly useful as they can provide spectral information, which aids in peak identification and purity assessment. jpionline.org

The developed HPLC methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, linear, and robust. japsonline.comijpsonline.com Specificity is demonstrated by the ability of the method to resolve montelukast from its degradation products, which is often confirmed by forced degradation studies. japsonline.comsemanticscholar.orgjpionline.org

Table 2: Examples of Chromatographic Conditions for Montelukast and its Degradants

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Atlantis dC18 (250 x 4.6 mm, 5 µm) | Gradient: Aqueous 0.1% OPA (A) and Water:Acetonitrile (5:95 v/v) (B) | 1.5 | Not Specified | semanticscholar.orgscispace.com |

| Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) | Gradient: 10 mM NH4CH3COOH buffer (pH 5.0) (A) and Acetonitrile (B) | Not Specified | 254 | researchgate.net |

| Symmetry C18 | Acetonitrile: 0.05 M KH2PO4 (pH 3.5) (70:30, v/v) | 2.0 | 345 | researchgate.net |

| Agilent Zorbax C18 (150 x 4.6 mm, 5 µm) | Isocratic: 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 4):Acetonitrile (25:75, v/v) | 1.0 | Not Specified | japsonline.com |

| Hypersil C18 (250 x 4.6 mm, 5 µm) | Isocratic: Methanol:Acetonitrile:0.02M Ammonium Acetate (pH 5.5) (80:15:05, v/v/v) | 1.0 | 244 | jpionline.org |

| Inertsil C18 (250mm x 4.6mm, 5µm) | Isocratic: Acetonitrile:0.01M KH2PO4 buffer (pH 4.0) (7:3, v/v) | 1.0 | 355 | researchgate.net |

| X bridge C18 (250 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile:10 mM KH2PO4:Methanol (50:30:20, v/v/v), pH 4.5 | 1.5 | 248 | jocpr.com |

| Atlantis® T3 C18 (100 x 4.6 mm, 3 µm) | KH2PO4 (0.05mM):Acetonitrile:TEA (450:550:1.33, v/v/v), pH 2.0 | 1.5 | 255 | nih.gov |

Structure Activity Relationships Sar and Computational Chemistry of Montelukast

Empirical Structure-Activity Relationship Studies for CysLT1R Antagonism

The development of montelukast (B128269) and other CysLT1R antagonists was guided by empirical structure-activity relationship (SAR) studies. atsjournals.org These studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in potency and selectivity.

The design of CysLT1R antagonists like montelukast originated from several strategies, including the creation of analogues to the endogenous ligand leukotriene D4 (LTD4) and modifications of early antagonist compounds. atsjournals.org Through these efforts, a general pharmacophore for CysLT1R antagonists was established. This model typically includes:

A lipophilic region: This part of the molecule, often composed of aromatic rings, mimics the hydrophobic tetraene tail of LTD4. wikipedia.org

A central linking region: This provides the appropriate spacing and conformation for optimal receptor binding.

An acidic moiety: A carboxylic acid or a bioisosteric equivalent, such as a tetrazole, is crucial for interacting with the receptor.

In montelukast, the quinoline (B57606) and phenyl rings serve as the lipophilic region, connected via a propylthio linker to a cyclopropaneacetic acid, which provides the essential acidic group. asianpubs.org

The evolution of montelukast from earlier lead compounds involved several key structural modifications that significantly enhanced its potency and clinical profile. atsjournals.org

From Leukotriene Analogues to Quinolines: The development of montelukast began with a quinoline-containing lead compound that was modified to incorporate structural elements of leukotrienes. atsjournals.orgasianpubs.org

Importance of the Side Chain: The specific structure of the side chain, including the cyclopropaneacetic acid group, was found to be critical for high-affinity binding to the CysLT1 receptor. atsjournals.org

Benefit of the Quinoline Moiety: The replacement of other heterocyclic systems with the quinoline ring system in montelukast contributed to its improved potency and oral bioavailability.

Kinetic binding studies have demonstrated that montelukast and zafirlukast (B1683622) exhibit a higher potency for binding to the CysLT1R compared to pranlukast (B1678047). tandfonline.com

Table 1: Evolution of Montelukast and Related Compounds

| Compound | Key Structural Features | Relative Potency | Reference |

| FPL 55712 | Chromone (B188151) carboxylic acid | Prototype | atsjournals.org |

| MK-571 | Quinoline with an amide linkage | Increased potency and oral efficacy | atsjournals.org |

| Verlukast (B1683815) (MK-679) | Enantiomer of MK-571 | Improved clinical effects but safety concerns | atsjournals.org |

| Montelukast | Quinoline with propylthio cyclopropaneacetic acid side chain | High potency, improved safety profile | atsjournals.orgasianpubs.org |

Computational and Molecular Modeling Approaches

Computational methods have become indispensable tools for elucidating the molecular basis of montelukast's interaction with the CysLT1R and for guiding the design of new derivatives.

Molecular docking studies have provided valuable insights into how montelukast binds to the CysLT1R. These simulations predict the preferred orientation of montelukast within the receptor's binding pocket and identify key interacting amino acid residues.

Crystal structures of the CysLT1R in complex with antagonists like zafirlukast and pranlukast have provided a structural template for homology modeling and docking of montelukast. nih.govnih.gov Docking studies have shown that montelukast interacts with specific residues within the CysLT1R binding site. koreascience.krresearchgate.net For instance, residues such as TYR83, GLN274, LYS311, and SER313 have been identified as interacting with known CysLT1R antagonists. koreascience.kr

A study investigating potential off-target effects of montelukast used molecular docking to explore its binding to the Apelin receptor (APJ), suggesting a high affinity. nih.gov

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the montelukast-CysLT1R complex over time. These simulations provide information on the stability of the binding and can reveal conformational changes in both the ligand and the receptor upon binding. researchgate.net

MD simulations have been used to investigate the stability of the binding pocket of the CysLT1R. For example, simulations have shown that the binding pocket can adopt different conformations, which may be influenced by the bound ligand. nih.gov In a study on montelukast derivatives, 100 ns MD simulations were performed to assess the stability of their binding to dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a computational technique used to estimate the binding free energy of a ligand to its receptor. This provides a quantitative measure of the binding affinity.

MM/PBSA calculations have been utilized to quantify the binding affinities of montelukast derivatives to various receptors. researchgate.netnih.gov In one study, the binding free energies of modified montelukast derivatives to the dopamine D2 and serotonin 5-HT1A receptors were calculated to identify candidates with optimized interactions. nih.govresearcher.liferesearcher.life For instance, derivatives MLK_MOD-42 and MLK_MOD-43 showed promising binding free energies for these receptors. researchgate.netnih.gov

Table 2: Computationally Predicted Binding Energies of Montelukast Derivatives

| Derivative | Target Receptor | Binding Free Energy (MM/PBSA, kcal/mol) | Reference |

| MLK_MOD-42 | DRD2 | -31.92 ± 2.54 | researchgate.netnih.gov |

| MLK_MOD-43 | DRD2 | -27.37 ± 2.22 | researchgate.netnih.gov |

| MLK_MOD-42 | 5-HT1A | -30.22 ± 2.29 | researchgate.netnih.gov |

| MLK_MOD-43 | 5-HT1A | -28.19 ± 2.14 | researchgate.netnih.gov |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a critical tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For montelukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), the pharmacophore is well-defined and crucial for its activity. wikipedia.org Research has established that the pharmacophore for CysLT1 antagonists requires key features: a negatively ionizable group, a hydrogen-bond acceptor, and multiple hydrophobic regions. wikipedia.org

Systematic structure-activity relationship (SAR) studies have dissected montelukast's structure to optimize its interaction with the CysLT1 receptor. These studies focus on three primary domains:

Acidic Pharmacophore : The carboxyl group on the side chain is a vital acidic component that engages with the receptor.

Lipophilic Anchor : The side chain containing a cyclopropane (B1198618) group serves as a lipophilic anchor.

Aromatic System : The quinoline ring system was a result of bioisosteric replacement of earlier chromone moieties, which balanced potency and pharmacokinetic properties. wikipedia.org

Lead optimization efforts have explored various modifications to this core structure. For instance, the replacement of the quinoline ring with other heterocyclic systems, such as pyridyl analogs, has been investigated to identify potent and orally active CysLT1 receptor antagonists. nih.govebi.ac.uk These computational and synthetic endeavors have been instrumental in refining the molecular structure of montelukast to enhance its efficacy and drug-like properties. nih.gov

In Silico Design and Screening of Montelukast Derivatives

The principles derived from pharmacophore modeling and SAR studies are foundational for the in silico design and virtual screening of novel montelukast derivatives. mdpi.comresearchgate.net These computational techniques allow for the rapid evaluation of large numbers of virtual compounds, identifying promising candidates for further investigation.

Prediction of Modified Compound Interactions with Target Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict the binding affinity and interaction patterns of newly designed montelukast derivatives with their target receptors. mdpi.comresearchgate.net These methods provide detailed insights into the molecular-level interactions that govern ligand-receptor recognition.

A study involving a library of montelukast derivatives used molecular docking to assess their initial binding to target receptors, followed by 100-nanosecond MD simulations to evaluate the stability of these interactions over time. mdpi.comresearchgate.net The binding free energies were then calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to quantify binding affinities. mdpi.comresearchgate.net This comprehensive approach allows researchers to predict how specific structural modifications might alter the binding mode and affinity of the compound.

For example, crystal structures of the CysLT1 receptor in complex with antagonists have revealed the specific amino acid residues involved in binding. nih.gov Docking studies with new derivatives can then predict interactions with these key residues, helping to rationalize the design of more potent molecules. researcher.life Such computational predictions are invaluable for prioritizing which derivatives should be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

| Compound | Target Receptor | Docking Score (kcal/mol) | MM/PBSA Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Montelukast (Native) | DRD2 | -8.26 | - | mdpi.com |

| MLK_MOD-22 | DRD2 | - | - | mdpi.com |

| MLK_MOD-42 | DRD2 | - | -31.92 ± 2.54 | mdpi.comresearchgate.net |

| MLK_MOD-43 | DRD2 | -11.22 | -27.37 ± 2.22 | mdpi.comresearchgate.netresearchgate.net |

| Montelukast (Native) | 5-HT1A | - | - | mdpi.com |

| MLK_MOD-21 | 5-HT1A | -10.76 | - | mdpi.com |

| MLK_MOD-24 | 5-HT1A | -11.04 | - | mdpi.com |

| MLK_MOD-42 | 5-HT1A | -10.97 | -30.22 ± 2.29 | mdpi.comresearchgate.net |

| MLK_MOD-43 | 5-HT1A | - | -28.19 ± 2.14 | mdpi.comresearchgate.net |

Structural Similarity Analysis and Derivative Libraries

The creation of derivative libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space around a lead compound like montelukast. nih.gov This process often begins with structural similarity analysis, comparing the lead compound to databases of known molecules to identify novel scaffolds that retain key pharmacophoric features. mdpi.comresearchgate.net

Based on SAR and pharmacophore models, virtual libraries of montelukast derivatives can be systematically generated. mdpi.comresearchgate.net These libraries can be designed to explore the effects of specific structural changes, such as modifying substituents on the aromatic rings or altering the linker chain. One study designed a library of montelukast derivatives with the goal of optimizing interactions with specific neuropsychiatric receptors. mdpi.comresearchgate.net

Once a virtual library is created, it is subjected to high-throughput virtual screening (HTVS). nih.gov This process uses rapid computational methods, like molecular docking, to filter the library and identify compounds with a high predicted affinity for the target receptor. acs.orgresearchgate.net These "hits" can then be further analyzed using more computationally intensive methods like MD simulations before being selected for chemical synthesis and biological testing. researchgate.net This tiered approach, from library design to focused analysis, streamlines the search for next-generation compounds derived from the montelukast scaffold. vjol.info.vn

Polymorphism and Solid State Characterization of Montelukast

Identification and Characterization of Polymorphic Forms (e.g., Form A, Form B)

Montelukast (B128269) sodium is known to exhibit polymorphism, meaning it can crystallize into different lattice structures. geneesmiddeleninformatiebank.nl These different crystalline forms are known as polymorphs. Among the identified forms are the initially characterized Form A and a subsequently discovered Form B. google.com Further research has revealed additional crystalline forms, designated as Forms A1, B1, B2, C, D, and E. google.comgoogle.com Each of these polymorphs possesses a unique crystal structure, which results in different physicochemical properties.

The preparation of different polymorphic crystals can be achieved through methods like solvent evaporation using various solvents such as acetone (B3395972), cyclohexane (B81311), and ethanol (B145695). globalresearchonline.net The specific solvent and crystallization conditions play a crucial role in determining which polymorphic form is produced. globalresearchonline.net

X-ray powder diffraction (XRPD) is a primary technique for identifying and differentiating polymorphic forms. Each crystalline form produces a unique diffraction pattern characterized by peaks at specific 2θ angles.

A known crystalline form of montelukast sodium, designated Form A, has a distinct XRPD pattern. google.com A later-identified polymorph, Form B, is characterized by a different set of diffraction peaks, with unique peaks observed at 2θ angles of 5.4, 5.7, 9.5, 10.4, 17.1, 18.7, and 21.6 degrees. google.comgoogle.com

Interactive Table 1: XRPD Peak Positions (2θ) for Montelukast Sodium Polymorphs A and B

| 2θ Angle (Form B) | Intensity | 2θ Angle (Form A) | Intensity |

|---|---|---|---|

| 5.4 | - | - | - |

| 5.7 | - | - | - |

| 6.2 | - | 6.2 | s |

| 9.5 | - | - | - |

| 9.8 | - | 9.8 | w |

| 10.4 | - | - | - |

| 15.7 | s | 15.7 | s |

| 17.1 | s | - | - |

| 18.7 | s | - | - |

| 19.7 | s | 19.7 | s |

| 21.6 | s | - | - |